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Compound of Interest |

Compound Name: 4-(Cyclopropylmethoxy)phenol
CAS No.: 63659-24-5

Cat. No.: B3021601

. J

CAS: 20056-73-9 | Formula: C10H1202 | MW: 164.20 g/mol

Part 1: Executive Technical Summary

4-(Cyclopropylmethoxy)phenol is a critical intermediate in the synthesis of ngcontent-ng-
€1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-selective adrenergic antagonists, most notably Betaxolol. As a para-substituted phenol ether,
its purity is paramount; trace regioisomers (ortho-substitution) or over-alkylated byproducts
(bis-ethers) can significantly alter the pharmacological profile of the final API (Active
Pharmaceutical Ingredient).

This guide provides a definitive reference for the spectral characterization of this compound.
The data presented below synthesizes standard spectroscopic values with field-proven
analytical protocols, designed to assist researchers in validating structural integrity during
scale-up or medicinal chemistry optimization.

Part 2: Sample Preparation & Physical Properties

Before spectral acquisition, ensure the sample meets the following criteria to avoid artifact
peaks.
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» Appearance: White to off-white crystalline solid.
e Melting Point: 70-72 °C (Lit. value for pure intermediate).
e Solubility Profile:

o NMR: Highly soluble in DMSO-

(recommended for OH visibility) and CDCI

o LC-MS: Soluble in Acetonitrile/Water mixtures.

Protocol: NMR Sample Preparation

Critical Step: Phenolic protons are liable to exchange.[1] For quantitative integration of the -OH
signal, use DMSO-

dried over molecular sieves and run the spectrum immediately.

Weigh 10-15 mg of analyte into a clean vial.

Add 0.6 mL of DMSO-

(containing 0.03% TMS V/v).

Sonicate for 30 seconds to ensure homogeneity.

Filter through a glass wool plug directly into the NMR tube if any turbidity remains.

Part 3: Nuclear Magnetic Resonance (NMR)

Spectroscopy[1][3]
1.
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H-NMR (400 MHz, DMSO-

)

The proton spectrum is characterized by a classic AA'BB' aromatic system and the distinctive

high-field multiplets of the cyclopropyl group.
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protons
relative to

substituent.

Trans-

oriented
Cyclopropyl

methylene
CH 0.28-0.35 m 2H

protons
relative to

substituent.

Technical Insight: The cyclopropyl methylene protons (C2/C3) are chemically non-equivalent
due to the ring's rigidity. They appear as two distinct multiplets (often described as "roofed"
multiplets) in the 0.2—0.6 ppm range. Do not integrate these as a single blob if high-resolution
data is required; separating them confirms the integrity of the cyclopropyl ring.

2.

C-NMR (100 MHz, DMSO-
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Carbon Type Assignment
yp (ppm) 9
Ipso carbon attached to the
Ar-C-O (Ether) 152.4
cyclopropylmethoxy group.
Ipso carbon attached to the
Ar-C-OH (Phenol) 150.1
hydroxyl group.
Aromatic carbons ortho to the
Ar-CH 115.8
ether.
Aromatic carbons ortho to the
Ar-CH 115.6
hydroxyl.
Ether methylene.
O-CH 72.8 Characteristic shift for alkyl
ethers.
Cyclopropyl CH 10.5 Methine carbon of the ring.
Cyclopropyl CH 31 Methylene carbons of the ring

(high field).

Part 4: Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).
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Wavenumber
(cmngcontent-ng-
€1989010908=""
_nghost-ng-
€2127666394=""
class="inline ng-

Functional Group

star-inserted">

Vibrational Mode

Diagnostic Value

3350 — 3450 Phenol (-OH)

O-H Stretch

Broad band.[1]
Indicates H-bonding.
[1] Sharpens in dilute

solution.

3005 - 3080 Cyclopropyl / Ar

C-H Stretch

Weak shoulder >3000

cm

specific to cyclopropyl

ring tension.

2850 — 2950 Alkyl

C-H Stretch

Aliphatic stretches of
the CH

groups.

1510, 1230 Aromatic Ether

C=C/C-0-C

Strong bands
confirming the aryl

ether linkage.

1020 — 1040 Cyclopropyl

Ring Deformation

Characteristic
"breathing” mode of

the strained ring.

Part 5: Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI-).[2]

Molecular lon (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-

star-inserted">
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): 164 m/z

Fragmentation Pathway (EI Mode):

e 164: Molecular lon (
).

e ngcontent-ng-c1989010908=""_nghost-ng-c2127666394="" class="inline ng-star-inserted">
109: Base Peak (often). Loss of the cyclopropylmethyl radical (
, mass 55). This leaves the stable semi-quinone radical cation.

o 55: Cyclopropylmethyl cation (

). A distinctive fragment for this specific side chain.

Fragmentation Logic Diagram

Fig 1. Primary fragmentation pathways in Electron Impact (El) MS.

Fragment A
[Hydroquinone Radical]+
m/z 110

- C4H6 (Cyclopropylmethyl

Molecular lon (M+)
m/z 164

Ether Cleavage

Fragment B
Cyclopropylmethyl Cation
m/z 55

Click to download full resolution via product page

Figure 1: Primary fragmentation pathways in Electron Impact (EI) MS.

Part 6: Synthesis & Impurity Profiling

Understanding the synthesis aids in identifying spectral impurities. The standard route involves
the alkylation of hydroquinone.

Workflow Visualization
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(Excess) + K2CO3 / Acetone

Hydroquinone (Bromomethyl)cyclopropane

N

Reflux (6-12h)

A 4

Crude Mixture:
1. Product (Mono-ether)
2. Bis-ether (Impurity)
3. Unreacted Hydroquinone

:

Acid/Base Extraction
(Remove Hydroquinone)

Recrystallization
(Hexane/EtOAc)

4-(Cyclopropylmethoxy)phenol
>98% Purity

Fig 2. Synthesis workflow highlighting critical impurity removal steps.

Click to download full resolution via product page

Figure 2: Synthesis workflow highlighting critical impurity removal steps.

Common Impurities to Watch:
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» Bis-ether (1,4-bis(cyclopropylmethoxy)benzene):
o NMR Detection: Disappearance of the phenolic OH singlet; integration of O-CH

doubles relative to aromatics.

o Impact: Inactive in subsequent coupling reactions.
e Hydroquinone (Starting Material):

o NMR Detection: Singlet at ~6.6 ppm (Aromatic protons become equivalent).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Structural Elucidation and Analytical Characterization of
4-(Cyclopropylmethoxy)phenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3021601#spectral-data-nmr-ir-ms-of-4-
cyclopropylmethoxy-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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